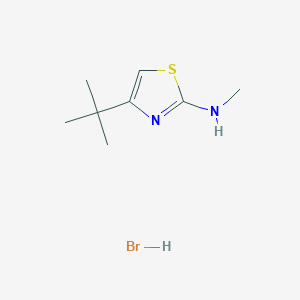
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
“4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide” is a compound with the CAS Number: 1280787-27-0 . It has a molecular weight of 251.19 and its IUPAC name is N-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylamine hydrobromide . The compound is a solid with a melting point of 144 -146 .
Molecular Structure Analysis
The compound belongs to the class of thiazoles . Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
Thiazoles, including “4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide”, have been found to exhibit a wide variety of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
As mentioned earlier, “4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide” is a solid with a melting point of 144 -146 . It has a molecular weight of 251.19 .Scientific Research Applications
Chiral Crystals from Achiral Molecules
- Hydrobromide and Nitrate Synthesis : The synthesis of hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine, exhibiting chiral symmetry breaking in the solid state, has been explored. Continuous N–H···Br/N–H···O hydrogen bonds connect each molecule, forming left- or right-handed helical assemblies in crystal packing, thus generating chiral crystals from small achiral molecules (Hu & Cao, 2011).
Antitumor Activities
- Synthesis and Antitumor Properties : A compound with the 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine structure, synthesized via reduction, displayed notable antitumor activity. X-ray analysis confirmed the structure, and the compound showed significant efficacy against the Hela cell line (叶姣 et al., 2015).
Chemical Synthesis and Analysis
- Bridged Isothioureas Synthesis : A synthetic pathway for bridged isothioureas, involving the cyclization of tert-butyl-substituted cyclohex-3-en-1-ylthiourea by bromine, was developed. This process was effective in synthesizing (3aRS,7SR,7aRS)-7-bromo-3a,4, 5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine hydrobromide, determined through X-ray analysis (Alexeev et al., 2019).
- Ab initio and DFT Studies : Theoretical studies on 4-tert-butyl-1, 3-thiazol-2-amine (BTA) using B3LYP/6-311+G and HF/6-311+G methods were conducted. These studies focused on geometrical parameters, vibrational spectra, and various thermal and optical properties, providing detailed insights into the compound's characteristics (Kumar et al., 2017).
Miscellaneous Applications
- CO2 Capture : Research on a room temperature ionic liquid with an appended amine group, synthesized by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, demonstrated its ability to reversibly capture CO2 as a carbamate salt. This ionic liquid's efficiency in CO2 capture is comparable to commercial amine sequestering agents (Bates et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZNTVJTYJRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide | |
CAS RN |
1280787-27-0 | |
| Record name | 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)

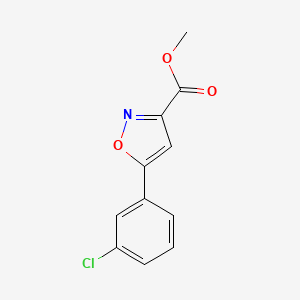
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)

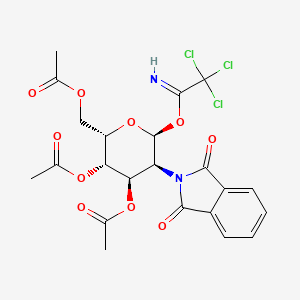
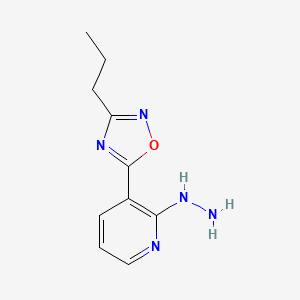
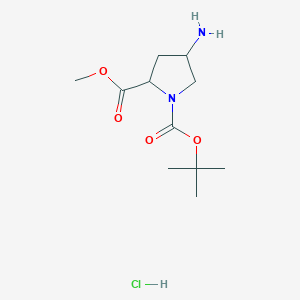

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

